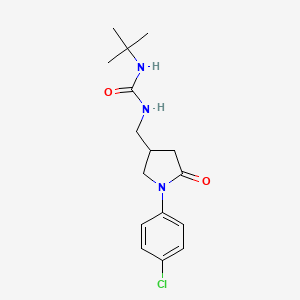

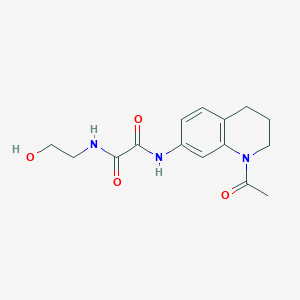

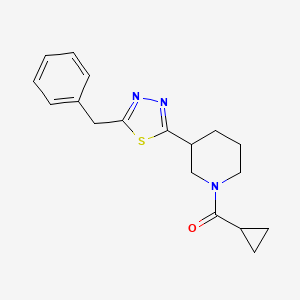

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Structural Analysis and Supramolecular Chemistry

Research on similar N,N'-bis(substituted)oxamide compounds, like N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, shows that these compounds can form three-dimensional supramolecular structures through classical hydrogen bonding. This structural characteristic suggests that compounds with a similar basis can be explored for their potential in creating complex molecular architectures, which are fundamental in the development of materials science, particularly in nanotechnology and molecular engineering (Chang Wang et al., 2016).

Catalytic Applications

Compounds featuring oxalamide groups or related functionalities have been explored for their roles as catalysts or ligands in catalytic processes. For instance, the copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides facilitated by oxalamide ligands demonstrate the potential of such compounds in organic synthesis and pharmaceutical manufacturing, highlighting their role in facilitating bond formations that are otherwise challenging (Subhadip De et al., 2017).

DNA Binding and Anticancer Research

The interaction of binuclear copper(II) complexes, which include oxalamide ligands, with DNA has been studied, showing significant anticancer activities against specific cancer cell lines. This suggests that derivatives of oxalamide, potentially including N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide, may hold promise in the development of new anticancer drugs or as tools in studying DNA interactions and mechanisms of action in cancer therapy (Xiao-Wen Li et al., 2012).

Environmental Chemistry

The structural motifs found in compounds like N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide could also be relevant in environmental chemistry, particularly in studies related to the atmospheric degradation of organic compounds. Research on the degradation mechanisms of alkylfurans with chlorine atoms, for example, contributes to our understanding of air pollution and the fate of organic pollutants in the environment (F. Villanueva et al., 2009).

properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O4/c1-9-5-13(10(2)25-9)15(22)8-20-16(23)17(24)21-14-6-12(18)4-3-11(14)7-19/h3-6,15,22H,8H2,1-2H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZKNBRDINIPPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R)-oxan-3-yl]methanamine hydrochloride](/img/structure/B2778375.png)

![N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2778377.png)

![(8E)-8-[(benzyloxy)imino]-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one](/img/structure/B2778380.png)

![1-[(4-Bromophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B2778383.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2778386.png)

![2-Chloro-N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]propanamide](/img/structure/B2778397.png)